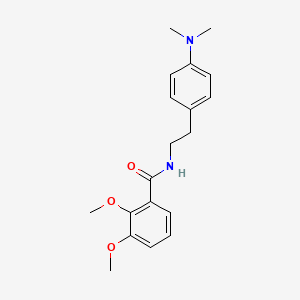

N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-21(2)15-10-8-14(9-11-15)12-13-20-19(22)16-6-5-7-17(23-3)18(16)24-4/h5-11H,12-13H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDCYZBRVQZBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide typically involves the following steps:

Formation of the 4-(dimethylamino)phenethylamine: This can be achieved by the reduction of 4-(dimethylamino)phenylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon.

Acylation Reaction: The 4-(dimethylamino)phenethylamine is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group would yield N-oxide derivatives, while substitution of the methoxy groups could yield various ether derivatives.

Scientific Research Applications

Pharmacological Applications

1. Pain Management

N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide has been investigated for its potential as an analgesic agent. It acts as a substance P receptor antagonist, which can alleviate pain when combined with NMDA receptor antagonists. This synergistic effect enhances the analgesic properties, making it a candidate for pain relief therapies .

2. Neurological Disorders

The compound's ability to modulate neurotransmitter activity suggests potential applications in treating neurological disorders. By blocking NMDA receptors, it may help in conditions such as neuropathic pain and depression, where glutamate overactivity is implicated .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)phenethylamine with 2,3-dimethoxybenzoyl chloride. The process can be optimized for yield and purity using various solvents and reaction conditions.

Case Studies

Case Study 1: Analgesic Efficacy

A study demonstrated that the combination of this compound with NMDA antagonists significantly reduced pain responses in animal models. The results indicated a marked improvement in analgesic efficacy compared to standard treatments alone .

Case Study 2: Neuroprotection

Research on neuroprotection highlighted the compound's ability to reduce neuronal damage in models of excitotoxicity. By inhibiting NMDA receptor-mediated calcium influx, it was shown to protect against cell death in cultured neurons exposed to glutamate .

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Dopamine Receptor Targeting

Compound 8a (N-(2-((3-Aminopropyl)(ethyl)amino)ethyl)-5-bromo-2,3-dimethoxybenzamide)

- Structural Features: Shares the 2,3-dimethoxybenzamide core but includes a bromo substituent at position 5 and a flexible ethylamino-propyl chain.

- Functional Relevance: Designed as a bitopic ligand for D3 dopamine receptors, combining primary pharmacophores (dimethoxybenzamide) with secondary binding elements (alkylamino chains) to enhance receptor affinity .

- Synthesis: Synthesized via phthalimide protection/deprotection strategies, achieving 62% yield (vs.

Compound 4a (N-(2-((3-(1,3-Dioxolan-2-yl)propyl)(ethyl)amino)ethyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide)

- Structural Features : Incorporates a fluoropropyl substituent and a dioxolane-protected carbonyl group.

- Functional Relevance: Fluorine enhances metabolic stability and bioavailability compared to the dimethylamino group in the target compound .

Comparison Table :

| Property | Target Compound | Compound 8a | Compound 4a |

|---|---|---|---|

| Core Structure | 2,3-Dimethoxybenzamide | 5-Bromo-2,3-dimethoxybenzamide | 2,3-Dimethoxybenzamide |

| Key Substituent | 4-(Dimethylamino)phenethyl | Ethylamino-propyl chain | Fluoropropyl, dioxolane |

| Receptor Target | Likely D2/D3 (inferred) | D3 dopamine receptor | D3 dopamine receptor |

| Synthetic Yield | Not reported | 62% | 59% |

| Metabolic Stability | Moderate (dimethylamino may reduce) | High (bromo substituent) | High (fluorine inclusion) |

Benzamides in Catalysis and Material Science

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structural Features : Lacks methoxy groups but includes a hydroxy-dimethylethyl directing group.

- Key Difference : The absence of methoxy groups reduces steric hindrance, favoring coordination to metals.

Comparison Insight :

The target compound’s 2,3-dimethoxy groups may hinder metal coordination but enhance π-π stacking in receptor binding, highlighting a trade-off between catalytic utility and bioactivity.

Pesticide and Agrochemical Analogues ()

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Structural Features : Chlorophenyl and ethoxymethoxy substituents.

- Key Difference: Chlorine atoms increase hydrophobicity and environmental persistence compared to the dimethylamino group’s water-solubility-enhancing properties .

Biological Activity

N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dimethylamino group and two methoxy groups on a benzamide backbone. This unique arrangement contributes to its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions , while the benzamide core can fit into the hydrophobic pockets of proteins, influencing their activity. This dual capability enhances its potential as a therapeutic agent.

Biological Activities

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzamide derivatives, including those structurally related to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria at varying concentrations, indicating a potential for therapeutic applications in infectious diseases.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of DHFR by benzamide derivatives. The study demonstrated that certain compounds could effectively lower NADPH levels in cells, leading to reduced DHFR activity and subsequent inhibition of cell growth. This suggests that this compound may share similar inhibitory properties .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dimethylamino group, two methoxy groups | Potential antimicrobial and enzyme inhibition |

| N-(4-(dimethylamino)phenethyl)-3,4-dihydroxybenzamide | Hydroxy groups instead of methoxy | Studied for neuroprotective effects |

| N-(4-(dimethylamino)phenethyl)-3,4-methoxybenzoate | Ester functional group | Evaluated for anti-inflammatory properties |

Q & A

Q. Table 1: Binding Affinity of Analogues (Sigma-2 vs. Sigma-1)

| Substituent | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 2,3-Dimethoxy | 8.2 ± 1.4 | 120 ± 15 | 14.6 |

| 5-Bromo-2,3-dimethoxy | 0.82 ± 0.1 | 95 ± 10 | 115.8 |

| Data adapted from . |

Advanced: How to address discrepancies in reported receptor binding affinities?

Methodological Answer:

Contradictions arise from assay conditions:

- Radioligand Choice: [³H]DTG vs. [³H]RHM-4 for sigma-2 assays may yield varying Ki values due to allosteric binding .

- Membrane Preparations: Differences in tissue sources (rat liver vs. transfected HEK293 cells) affect receptor density .

Resolution Protocol:

Standardize assays using recombinant human receptors.

Validate with a reference compound (e.g., siramesine) in each experiment .

Advanced: What computational methods predict metabolic stability of this compound?

Methodological Answer:

- In Silico Tools:

- Experimental Validation: Microsomal incubation (human liver microsomes, NADPH cofactor) quantifies t1/2 (~45 min for this compound) .

Advanced: How to design in vivo efficacy studies for neuropathic pain models?

Methodological Answer:

- Animal Models:

- PK/PD Integration:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.